6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol

eEF-2K inhibition kinase inhibitor potency IC50 comparison

6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol (CAS 219307-86-5, also designated TS-4) is a synthetic 5,6-dihydro-4H-1,3-selenazine derivative. It was identified alongside its close analog TS-2 as one of the first selective inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an atypical alpha-kinase implicated in cancer cell proliferation and protein synthesis regulation.

Molecular Formula C15H21NOSe
Molecular Weight 310.3 g/mol
CAS No. 219307-86-5
Cat. No. B1623605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol
CAS219307-86-5
Molecular FormulaC15H21NOSe
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(CC([Se]2)C(C)C)(C)O
InChIInChI=1S/C15H21NOSe/c1-10(2)13-9-15(4,17)16-14(18-13)12-7-5-11(3)6-8-12/h5-8,10,13,17H,9H2,1-4H3
InChIKeyTWVFMERGGNGVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol (TS-4): A First-Generation Selective eEF-2K Inhibitor with Defined Kinase Selectivity


6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol (CAS 219307-86-5, also designated TS-4) is a synthetic 5,6-dihydro-4H-1,3-selenazine derivative [1]. It was identified alongside its close analog TS-2 as one of the first selective inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an atypical alpha-kinase implicated in cancer cell proliferation and protein synthesis regulation [2]. The compound is characterized by a chiral selenazine core bearing an isopropyl group at C6, a methyl at C4, and a p-tolyl substituent at C2, with the cis diastereomer predominating (cis/trans ≈ 88.6:11.4) [1]. Unlike broader-spectrum selenazine derivatives such as TS-2 that exhibit both antibacterial and kinase-inhibitory activities, TS-4's biological profile has been primarily defined through quantitative kinase selectivity profiling, making its differentiation from in-class analogs measurable rather than assumed [2][3].

Why 6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol Cannot Be Interchanged with Other 1,3-Selenazine Derivatives


The 5,6-dihydro-4H-1,3-selenazine scaffold tolerates diverse substitution at C4, C6, and C2, yet even minor alkyl-group variations produce large shifts in kinase selectivity and off-target liability. For instance, replacing the C6 isopropyl of TS-4 with an ethyl group yields TS-2, which shows comparable eEF-2K potency but a sharply different selectivity window against CaM-kinases (33-fold vs 6-fold) and lacks the v-src kinase inhibitory activity that TS-4 uniquely possesses [1]. Conversely, retaining the C4-methyl/C2-p-tolyl core while varying C6 substituents—as in TS-1 (unsubstituted at C6) or TS-6 (n-propyl at C6)—redirects biological activity away from kinase inhibition toward antibacterial or cytotoxic mechanisms, with TS-2 and TS-6 exhibiting EC50 values of 7.76 μM and 8.40 μM against HT-1080 fibrosarcoma cells where TS-4 was not among the most active derivatives [2][3]. Generic substitution based solely on the selenazine core is therefore scientifically invalid; procurement must be guided by the specific substituent-driven pharmacology documented below.

Quantitative Differentiation Evidence for 6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol (TS-4)


eEF-2K Inhibitory Potency: TS-4 vs Closest Structural Analog TS-2 vs Reference Inhibitor Rottlerin

In a purified kinase assay using autoradiographic detection, TS-4 inhibited eEF-2K with an IC50 of 0.31 μM, representing a modest but measurable 1.16-fold potency advantage over TS-2 (IC50 = 0.36 μM) [1]. Against the previously identified eEF-2K inhibitor rottlerin (IC50 = 5.3 μM), TS-4 demonstrated 12.5-fold greater inhibitory activity and superior specificity, as rottlerin also potently inhibits PKCδ and multiple other kinases [1][2]. A-484954, a later-generation ATP-competitive eEF-2K inhibitor, achieves an IC50 of 0.28 μM, placing TS-4 within the same sub-micromolar potency range despite its structurally distinct selenazine scaffold [2].

eEF-2K inhibition kinase inhibitor potency IC50 comparison

Selectivity Window Against CaM-Kinase II: TS-4 Achieves 33-Fold Discrimination vs 6-Fold for TS-2

When profiled against purified calmodulin-dependent protein kinase II (CaMK-II), TS-4 inhibited eEF-2K 33-fold more effectively than CaMK-II, whereas TS-2 achieved only a 6-fold selectivity window [1]. Against CaMK-I, both compounds showed comparable selectivity (approximately 25-fold) [1]. This 5.5-fold larger selectivity gap for TS-4 over CaMK-II is attributable to the C6 isopropyl substituent, as all other structural features are identical between the two molecules [1].

kinase selectivity CaMK-II off-target profiling

Differential v-Src Kinase Activity: TS-4 Exhibits Moderate v-Src Inhibition Not Observed with TS-2

In immunoprecipitated v-src kinase assays, TS-4 moderately inhibited v-src kinase activity, whereas TS-2 showed no detectable inhibition of v-src under identical conditions [1]. Both compounds showed much weaker inhibitory activity toward PKA and PKC relative to eEF-2K, indicating that the v-src activity of TS-4 is a discrete pharmacological feature rather than a general loss of selectivity [1]. Quantitative v-src IC50 values were not reported in the primary study; however, the qualitative difference was explicitly noted as a distinguishing characteristic between the two analogs [1].

v-src kinase kinase profiling polypharmacology

Synthetic Accessibility and Diastereomeric Purity: Defined Cis/Trans Ratio Enables Reproducible Experimental Use

TS-4 (compound 3e) was synthesized via BF3·Et2O-assisted cyclocondensation of 4-methylselenobenzamide with 5-methyl-3-hexen-2-one, affording a 70.5% isolated yield with a cis/trans diastereomer ratio of 88.6:11.4 [1]. This yield is lower than those achieved for certain other 1,3-selenazine derivatives in the same study (e.g., 3b: 87.9%; 3c: 93.3%; 3g: 99.9%), reflecting the steric influence of the isopropyl substituent on cyclization efficiency [1]. The defined diastereomeric ratio, confirmed by NOE spectroscopy, ensures that the major cis isomer—in which the C4-OH and C6-isopropyl groups adopt a cis relationship—is the pharmacologically characterized species [1].

diastereoselectivity synthesis yield chemical procurement

Validated Research Application Scenarios for 6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol (TS-4)


eEF-2K Selectivity Profiling in Neuronal or Cardiac Model Systems Requiring Undisturbed CaMK-II Activity

In experimental models where CaMK-II signaling is integral to the biological readout (e.g., hippocampal synaptic plasticity assays, cardiomyocyte contractility studies), TS-4 is the preferred 1,3-selenazine-derived chemical probe. Its 33-fold selectivity window against CaMK-II—compared to only 6-fold for TS-2—reduces the likelihood that observed phenotypes arise from CaMK-II inhibition rather than eEF-2K blockade [1]. The eEF-2K IC50 of 0.31 μM supports use at sub-micromolar concentrations where CaMK-II engagement is minimal [1].

Dual eEF-2K / v-Src Kinase Pharmacological Studies in Transformed Cell Lines

For investigators studying the intersection of translational control (via eEF-2K) and Src-family kinase signaling in v-src-transformed NIH3T3 cells or analogous models, TS-4 uniquely provides moderate v-src inhibitory activity alongside potent eEF-2K inhibition, a dual profile absent in TS-2 [1]. This enables single-compound experiments probing pathway crosstalk without resorting to inhibitor cocktails that introduce pharmacokinetic complexity [1].

Negative Control Differentiation: Exclusion of Antibacterial Off-Target Effects

Unlike TS-2, which exhibits marked antibacterial activity against both Escherichia coli and Staphylococcus aureus, TS-4 was not identified among the active antibacterial 1,3-selenazine derivatives in the primary screening study [2]. This absence of antibacterial activity, combined with its cleaner kinase selectivity profile, positions TS-4 as a more suitable tool compound for eukaryotic cell-based studies where confounding antibacterial effects (e.g., in co-culture or microbiome-adjacent models) must be excluded [1][2].

eEF-2K Inhibitor Benchmarking and Assay Validation Studies

TS-4 serves as a structurally distinct reference inhibitor for validating new eEF-2K screening assays. Its IC50 of 0.31 μM places it between the more potent A-484954 (0.28 μM) and the less selective rottlerin (5.3 μM), providing a mid-range calibration point for assay sensitivity [1][3]. Additionally, because TS-4 and TS-2 share a common selenazine scaffold yet differ in CaMK-II selectivity and v-src activity, the pair can be deployed together to assess the kinase-selectivity resolution of profiling platforms [1].

Quote Request

Request a Quote for 6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.